molecular formula C13H9ClN2 B8466867 6-chloro-2-pyridin-3-yl-1H-indole

6-chloro-2-pyridin-3-yl-1H-indole

Cat. No.: B8466867
M. Wt: 228.67 g/mol
InChI Key: WEJTWACGVXQRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in medicinal chemistry. Its unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can bind to a wide range of biological targets. nih.gov The indole ring is found in a multitude of natural products with significant pharmacological activities, including the anti-cancer agent vincristine (B1662923) and the antihypertensive drug reserpine. chula.ac.th

In modern drug discovery, synthetic indole derivatives have been developed to target a wide array of diseases. These compounds have shown promise as anti-inflammatory, antimicrobial, antiviral, and anticancer agents. nih.gov The versatility of the indole scaffold allows for its modification at various positions, enabling the fine-tuning of its pharmacological profile. This has led to the development of drugs targeting specific enzymes and receptors involved in the pathogenesis of various disorders.

Role of Pyridine (B92270) Moieties in Bioactive Compounds

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental building block in the design of bioactive compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can significantly influence the solubility and pharmacokinetic properties of a molecule.

Pyridine moieties are integral components of numerous drugs with diverse therapeutic applications. For instance, they are found in antiviral medications, antimicrobial agents, and drugs targeting the central nervous system. The pyridine ring can also act as a versatile synthon in organic chemistry, allowing for the introduction of various functional groups to modulate the biological activity of the parent molecule.

Contextualization of the 6-Chloro-2-pyridin-3-yl-1H-indole Scaffold within Heterocyclic Chemistry

The chemical entity this compound represents a deliberate hybridization of the indole and pyridine scaffolds. This molecule features a pyridine ring attached to the 2-position of an indole nucleus, which is further substituted with a chlorine atom at the 6-position.

While specific research on the synthesis and biological evaluation of this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic purposes.

Overview of Research Directions for Indole-Pyridine Hybrid Structures

The development of hybrid molecules containing both indole and pyridine rings is an active area of research, with studies exploring their potential in a variety of therapeutic areas. These hybrid structures are often designed to interact with specific biological targets by combining the pharmacophoric features of both heterocycles.

One prominent research direction for indole-pyridine hybrids is in the field of oncology. Several studies have reported the synthesis and evaluation of such compounds as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. For example, derivatives of indolyl-pyridinyl-acrylonitriles have been investigated as potential kinase inhibitors. Furthermore, indole-pyridine hybrids have shown promise as inhibitors of other cancer-related targets, such as the enzyme CYP17A1, which is involved in the biosynthesis of androgens that drive prostate cancer. nih.govchemicalbook.com

Another significant area of investigation is the development of indole-pyridine hybrids as antidiabetic agents. For instance, indole-pyridine carbonitrile derivatives have been synthesized and evaluated for their ability to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. nih.govnih.gov The exploration of these hybrid structures continues to be a promising avenue for the discovery of new therapeutic agents with novel mechanisms of action.

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

6-chloro-2-pyridin-3-yl-1H-indole

InChI

InChI=1S/C13H9ClN2/c14-11-4-3-9-6-12(16-13(9)7-11)10-2-1-5-15-8-10/h1-8,16H

InChI Key

WEJTWACGVXQRNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC3=C(N2)C=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Pyridin 3 Yl 1h Indole

Established Synthetic Routes to the Core Indole-Pyridine Structure

The creation of the 6-chloro-2-pyridin-3-yl-1H-indole backbone relies on a combination of classic and modern synthetic organic chemistry techniques. These methods include the formation of the indole (B1671886) ring system, the introduction of the pyridine (B92270) moiety, and the use of advanced catalytic and multi-component strategies to enhance efficiency and structural complexity.

Conventional Cyclization and Annulation Reactions for Indole Formation

The construction of the indole nucleus is a foundational step in the synthesis of this compound. Several classical methods for indole synthesis can be adapted for this purpose. The Fischer indole synthesis, for example, involves the reaction of a suitably substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. rsc.org For the target molecule, this would entail using (4-chlorophenyl)hydrazine and an appropriate pyridinoyl-containing carbonyl compound.

Other cyclization strategies include the Bischler-Mohlau and Larock indole syntheses. nih.gov Additionally, intramolecular cyclizations are a powerful tool. For instance, 2-alkenylanilines can undergo oxidative cyclization mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) to form the indole ring. organic-chemistry.org The starting 2-alkenylaniline can be prepared through cross-coupling reactions of o-bromoanilines. organic-chemistry.org Another approach involves the thermal electrocyclization of N-Boc-3-indolyl alkenyl oxime O-methyl ethers, which after loss of the Boc-group and aromatization, yield the carboline core. acs.org

A metal-free, two-step approach has been developed for synthesizing indole derivatives from aryl triazole fragments. This method proceeds through a Dimroth equilibrium, nitrogen extrusion, Wolff rearrangement, and amine nucleophile addition to form N-aryl ethene-1,1-diamines, which are then cyclized to 1H-indoles using iodine. mdpi.com Furthermore, a cascade arylation/cyclization reaction between indole acetamides and 3-substituted indoles, mediated by triethylamine (B128534) (TEA), provides a metal- and photocatalyst-free route to indolyl pyrroloindolines. rsc.org

Cross-Coupling Reactions for Pyridine Ring Integration (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable for forging the carbon-carbon bond between the indole and pyridine rings. youtube.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method. nih.govnih.gov For the synthesis of 2-pyridin-3-yl-1H-indoles, this could involve the coupling of a 2-haloindole derivative with pyridine-3-boronic acid or vice versa. The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene and can also be employed for this purpose. nih.govnih.gov

The Stille coupling, which utilizes organotin compounds, offers an alternative route. For instance, 2-aryl- and 2-vinyl-1H-indoles can be synthesized via the palladium-catalyzed cross-coupling of aryl and vinyl halides with 1-carboxy-2-(tributylstannyl)indole. acs.org The direct arylation of indoles with aryl chlorides, catalyzed by palladium acetate (B1210297) in the presence of a phosphine (B1218219) ligand, has also been demonstrated. acs.org

A notable palladium-catalyzed domino reaction for synthesizing 2-aroylindoles involves an initial C,N-coupling, followed by carbon monoxide insertion and a Suzuki-Miyaura coupling, starting from 2-gem-dibromovinylaniline. nih.gov

Multi-Component Reaction Strategies for Structural Elaboration

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, incorporating multiple starting materials into the final product. nih.gov Various MCRs have been developed for the synthesis of indole-pyridine hybrids. thieme-connect.comtandfonline.comnih.gov These reactions often lead to highly functionalized products. For instance, a one-pot multicomponent reaction of 3-(cyanoacetyl)indoles, aldehydes, heterocyclic ketones, and ammonium (B1175870) acetate can produce a series of indole-containing pyridine derivatives. thieme-connect.com Another example involves the reaction of arylglyoxal, malononitrile, and indoles in DMF to yield indole-linked β-cyano-enones, which are precursors to other heterocyclic systems. researchgate.net

The Ugi multicomponent reaction has been utilized to prepare 2-substituted indoles, which can then undergo intramolecular cyclization to form indolo[1,2-a]quinoxalines. nih.gov

Catalytic Approaches in Indole-Pyridine Synthesis (e.g., Palladium, Copper, Silver Catalysis)

A variety of metal catalysts are employed to facilitate the synthesis of the indole-pyridine scaffold. Palladium catalysts are prominent in cross-coupling reactions as mentioned previously. nih.govyoutube.com Copper catalysts are also frequently used, particularly in Ullmann-type reactions for N-arylation and in cyclization reactions. organic-chemistry.orgnih.gov For example, a copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can be performed in a water-methanol mixture at room temperature. organic-chemistry.org Copper-catalyzed dehydrogenation of nitrogen-containing heterocycles using oxygen as an oxidant can also yield indoles. organic-chemistry.org

Silver catalysts have also found application in indole synthesis. york.ac.uk Rhodium catalysts enable the synthesis of 2-substituted indole-3-carboxamides from 2-ethynylanilines and isocyanates through a tandem cyclization-addition sequence. organic-chemistry.org Furthermore, rhodium(III)-catalyzed C-H functionalization and cyclization reactions of N-arylpyridin-2-amines with various partners can lead to the formation of indole derivatives. nih.gov Ruthenium-catalyzed heterocyclizations of aromatic homo- and bis-homopropargyl amines or amides also provide an efficient route to indoles. organic-chemistry.org

Derivatization and Analog Synthesis Strategies for this compound

Once the core this compound structure is obtained, further modifications can be made to explore its chemical space and generate analogs. A key site for derivatization is the indole nitrogen (N-1).

Modifications on the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) is a common site for functionalization, allowing for the introduction of a wide variety of substituents.

N-Alkylation: N-alkylation of the indole nitrogen can be achieved using various alkylating agents under basic conditions. For instance, the use of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) is a common method for deprotonating the indole nitrogen, which then acts as a nucleophile towards an alkyl halide. beilstein-journals.org This method has been shown to be effective for a range of substituted indazoles, which share the NH functionality with indoles. beilstein-journals.org Alternatively, iridium-catalyzed tandem dehydrogenation of indolines and alcohols can achieve regioselective N-alkylation in water. organic-chemistry.org Iron catalysts have also been used for the N-alkylation of indolines via a "borrowing-hydrogen" methodology with alcohols, followed by oxidation to the corresponding N-alkylated indoles. nih.gov Ruthenium catalysts, in the presence of an acid, can also facilitate the N-alkylation of indoles with alcohols. researchgate.net

N-Arylation: N-arylation of indoles can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. nih.gov The Buchwald-Hartwig amination typically employs a palladium catalyst and a suitable ligand to couple the indole with an aryl halide. nih.gov Nickel-catalyzed N-arylation of indoles with aryl chlorides has also been reported. nih.gov Copper-catalyzed N-arylation, often in the presence of a ligand like L-proline, is another effective method. nih.gov Palladium-catalyzed N-arylation of 1,2,3-triazoles has been shown to be highly N2-selective. nih.gov

N-Acylation: The indole nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. A one-pot direct N-acylation of indazoles with carboxylic acids has been developed using a DMAPO/Boc2O system, which could be applicable to indoles. researchgate.net

Substituent Variations on the Indole Benzene (B151609) Ring (C-4, C-5, C-7)

The functionalization of the benzene portion of the indole ring at positions C-4, C-5, and C-7 is crucial for creating structural diversity and modulating the physicochemical properties of the parent molecule. While direct electrophilic substitution on the indole benzene ring is often challenging due to the higher reactivity of the pyrrole (B145914) ring, modern synthetic methods, particularly those involving directed C-H activation, have enabled regioselective modifications.

For the broader class of indoles, the introduction of substituents at the C-4, C-5, and C-7 positions has been achieved through various catalytic systems. For instance, palladium-catalyzed direct arylation has been employed for C-4 and C-5 functionalization by installing a removable pivaloyl-directing group at the C-3 position. mdpi.com Similarly, rhodium-catalyzed methods have proven effective for the direct C-H functionalization at the C-7 position of N-pivaloylindoles, yielding alkenylation and alkylation products in good to excellent yields. organic-chemistry.orgnih.gov Boron-mediated directed C-H hydroxylation, a transition-metal-free approach, has also been developed for the selective introduction of hydroxyl groups at the C-4 and C-7 positions. mdpi.com

A general strategy for the regioselective synthesis of substituted indoles, which can be adapted for the this compound scaffold, involves a sequence that can prepare 1-, 2-, 4-, 5-, 6-, or 7-substituted indoles. orgsyn.org This method has been successfully applied to indoles bearing nitro, ethoxycarbonyl, chloro, methyl, and acetoxy groups on the phenyl ring. orgsyn.org

The following table summarizes general methods for the regioselective functionalization of the indole benzene ring, which are applicable to the synthesis of derivatives of this compound.

PositionReaction TypeCatalyst/ReagentDirecting GroupReference
C-4ArylationPd(PPh₃)₂Cl₂ / Ag₂O / DBU3-Pivaloyl mdpi.com
C-4Alkenylation[Ru(p-cymene)Cl₂]₂ / Ag salt / Cu(OAc)₂·H₂O3-Aldehyde mdpi.com
C-4HydroxylationBBr₃N-Pivaloyl or 3-Pivaloyl mdpi.com
C-5ArylationCuTc / dtpby3-Pivaloyl mdpi.com
C-7ArylationPd(OAc)₂ / 2-chloropyridine (B119429) / Cu(OTf)₂ / Ag₂O / CuON-P(O)tBu₂ mdpi.com
C-7AlkenylationRhodium catalystN-Pivaloyl organic-chemistry.orgnih.gov
C-7AlkylationRhodium catalystN-Pivaloyl organic-chemistry.orgnih.gov

Chemical Transformations on the Pyridine Moiety

The pyridine ring of this compound offers multiple sites for chemical modification, allowing for the introduction of a wide range of functional groups. These transformations can alter the electronic properties, solubility, and biological activity of the molecule.

One common transformation is the nucleophilic aromatic substitution (SNAr) on the pyridine ring, especially when activated by electron-withdrawing groups. For example, in a related system, 2,6-dichloropyridine (B45657) can be selectively hydrolyzed to 6-chloro-2(1H)-pyridinol. nih.gov Similarly, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with isopropylamine (B41738) leads to the regioselective substitution of one chlorine atom to yield 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. nih.gov These examples suggest that the pyridine ring in this compound could undergo similar nucleophilic substitution reactions, particularly if further activating groups are present.

Another important reaction is the palladium-catalyzed cross-coupling of chloro-pyridines. The Suzuki-Miyaura coupling of 2,6-dichloropyridine with p-methoxyphenylboronic acid, followed by demethylation, has been used to synthesize 4,4'-(pyridine-2,6-diyl)diphenol. researchgate.net This demonstrates the feasibility of replacing the chloro substituent on the pyridine ring with aryl groups, a strategy that could be applied to modify the pyridine moiety of the target compound.

Exploration of Linker Variations and Bridging Units

The connection between the indole and pyridine rings can be modified by introducing linker or bridging units. This can be achieved by synthesizing analogs where the two rings are not directly attached but are connected through a flexible or rigid spacer. While specific examples for this compound with varied linkers are not extensively documented, general synthetic strategies for related bi-heterocyclic systems can be considered.

For instance, instead of a direct C-C bond, the indole and pyridine moieties could be linked via an ether, amine, or amide bridge. The synthesis of such analogs would typically involve the separate preparation of a functionalized 6-chloroindole (B17816) and a functionalized pyridine, followed by a coupling reaction to form the desired linker.

Another approach involves the construction of fused polycyclic systems where the indole and pyridine rings are part of a larger, more rigid structure. For example, pyridino[2,3-f]indole-4,9-dione derivatives have been synthesized, representing a fused system containing both indole and pyridine motifs. nih.gov Photocatalytic intramolecular [2+2] cycloaddition reactions of indoles can also lead to the formation of complex, semi-saturated polycyclic structures containing fused rings. acs.org

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product formation. The key bond formation is the C-C linkage between the indole C-2 position and the pyridine C-3 position.

Proposed Reaction Mechanisms for Key Bond Formations

The most common method for constructing the 2-arylindole scaffold is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, a halide-substituted pyridine) to form a Pd(II) intermediate. This step is often the rate-determining step in the catalytic cycle. libretexts.org

Transmetalation: The organoborane compound (a boronic acid or ester derivative of the indole) reacts with the Pd(II) intermediate. This step typically requires activation by a base to form a more nucleophilic boronate species, which then transfers the organic group to the palladium center. organic-chemistry.orglibretexts.org

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The presence of nitrogen-rich heterocycles, such as the pyridine and indole moieties in the target molecule, can sometimes inhibit the palladium catalyst by forming stable complexes. nih.gov This necessitates careful selection of ligands and reaction conditions to ensure efficient catalysis.

Studies on Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The synthesis of this compound requires precise control over the regioselectivity of the coupling reaction. The Suzuki-Miyaura coupling is generally highly regioselective, with the coupling occurring at the position of the halide and the boron functionality.

When considering further functionalization of the pre-formed this compound, the regioselectivity of electrophilic substitution on the indole ring becomes important. The C-3 position of the indole is the most nucleophilic and generally the preferred site for electrophilic attack. However, functionalization at the C-2, C-4, C-5, C-6, and C-7 positions can be achieved under specific conditions, often requiring the use of directing groups. For instance, a pivaloyl group at the C-3 position can direct arylation to the C-4 position. mdpi.com

Stereoselectivity: For the synthesis of this compound itself, stereoselectivity is not a primary concern as the molecule is achiral. However, if chiral centers are introduced through subsequent reactions or by using chiral starting materials, controlling the stereochemistry becomes crucial. For example, the synthesis of fused heterocyclic systems with multiple stereocenters can be achieved with high stereoselectivity using methods like internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequences. orgsyn.org While not directly applied to the title compound, these methods highlight the potential for stereocontrolled synthesis of more complex derivatives.

Spectroscopic Characterization and Structural Elucidation of 6 Chloro 2 Pyridin 3 Yl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. In derivatives of 6-chloro-2-pyridin-3-yl-1H-indole, the chemical shifts (δ) of the protons are influenced by the electronic effects of the chlorine atom and the pyridine (B92270) ring. conductscience.com

The aromatic protons on the indole (B1671886) and pyridine rings typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.7 ppm. rsc.org The exact positions of these signals are dependent on the substitution pattern. For instance, in related indole derivatives, the NH proton of the indole ring often appears as a broad singlet at a very downfield chemical shift, sometimes exceeding δ 11.0 ppm. rsc.org The protons on the pyridine ring will exhibit characteristic coupling patterns depending on their relative positions. rsc.org The presence of a chlorine atom at the 6-position of the indole ring will influence the chemical shifts of the adjacent aromatic protons. The elongation of conjugation length in polymeric indole derivatives can cause the chemical shifts of all protons to move to a lower field compared to their monomeric counterparts. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Indole NH > 11.0 br s
Indole H3 ~7.2-7.5 d
Indole H4 ~7.3-7.6 m
Indole H5 ~7.1-7.4 m
Indole H7 ~7.5-7.8 d
Pyridine H2' ~8.5-8.7 d
Pyridine H4' ~7.8-8.1 m
Pyridine H5' ~7.3-7.6 m
Pyridine H6' ~8.4-8.6 d

Note: These are predicted values and may vary based on the solvent and specific derivative.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of every unique carbon atom. libretexts.org

For this compound derivatives, the carbon atoms of the aromatic rings will resonate in the region of approximately 100-150 ppm. oregonstate.edu The carbon atom attached to the chlorine (C-6) will experience a direct electronic effect, influencing its chemical shift. researchgate.net Similarly, the carbons of the pyridine ring will have distinct chemical shifts, which can be compared to known values for substituted pyridines. researchgate.net Quaternary carbons, those not bonded to any hydrogen atoms, typically show weaker signals in the spectrum. oregonstate.edu In related chloro-substituted indole structures, the carbon atoms in the benzene (B151609) portion of the indole ring show characteristic shifts, for example, in 6-chloro-3-methyl-1H-indole, the carbons resonate at δ 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, and 110.96 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~135-145
C-3 ~100-110
C-3a ~128-132
C-4 ~118-122
C-5 ~120-124
C-6 ~125-130
C-7 ~110-115
C-7a ~135-140
C-2' ~148-152
C-3' ~130-135
C-4' ~123-127
C-5' ~135-140
C-6' ~147-151

Note: These are predicted values and may vary based on the solvent and specific derivative.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure. slideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on both the indole and pyridine rings, helping to trace the connectivity of the spin systems. kpfu.ru

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduepfl.ch This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). sdsu.eduepfl.ch HMBC is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the pyridine ring to the indole core at the C-2 position. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm its elemental composition. mdpi.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak would also be present, which is characteristic of a monochlorinated compound. The fragmentation of the molecule under electron impact (EI) or other ionization methods would lead to the formation of various daughter ions. The fragmentation pattern would likely involve the cleavage of the bond between the indole and pyridine rings, as well as fragmentation within the individual ring systems.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region. mdpi.com The C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹. researchgate.net

Raman Spectroscopy : Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govacs.org The Raman spectrum of this compound would also show characteristic bands for the indole and pyridine ring systems. researchgate.net For the parent indole molecule, prominent Raman bands are observed which can be assigned to specific vibrational modes, and similar assignments can be made for its derivatives. nih.govacs.orgmontclair.edu

X-ray Crystallography for Solid-State Molecular Conformation and Packing

This technique would reveal the relative orientation of the indole and pyridine rings, which is important for understanding intermolecular interactions in the solid state. mdpi.com Furthermore, the analysis of the crystal packing can provide insights into non-covalent interactions such as hydrogen bonding (involving the indole N-H) and π-π stacking between the aromatic rings, which govern the supramolecular architecture. mdpi.com For example, in related structures, the molecular packing can be influenced by various interactions including halogen bonding. mdpi.com

Computational Chemistry and Theoretical Studies on 6 Chloro 2 Pyridin 3 Yl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of organic compounds, including those of the indole (B1671886) family. nih.gov

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations are instrumental in elucidating these characteristics.

Molecular Electrostatic Potential (MESP): The MESP is a 3D map of the electrostatic potential around a molecule, which helps in predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net It provides a visual understanding of the charge distribution. In an MESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com For 6-chloro-2-pyridin-3-yl-1H-indole, the nitrogen atom of the pyridine (B92270) ring and the region around the chlorine atom would be expected to show negative potential, while the indole N-H proton would exhibit a region of positive potential. mdpi.com MESP analysis is a valuable tool for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Table 1: Illustrative Electronic Properties for Substituted Indole Derivatives (Note: These are representative values based on published DFT studies of analogous compounds and are for illustrative purposes only.)

Compound FeatureHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
Indole (Parent)-5.5 to -5.9-0.8 to -1.24.3 to 4.9
Chloro-substituted Indole-5.7 to -6.1-1.1 to -1.54.2 to 4.8
Pyridinyl-substituted Indole-5.6 to -6.0-1.3 to -1.74.1 to 4.6

This interactive table is based on typical data from computational studies on indole derivatives.

Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined.

Geometry Optimization: This computational process finds the minimum energy structure of a molecule, predicting its bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly used for this purpose. nih.gov For this compound, optimization would reveal the precise spatial arrangement of the chloro-indole and pyridine rings.

Conformational Analysis: As this compound has a rotatable single bond between the indole and pyridine rings, it can exist in different conformations. Conformational analysis involves calculating the energy of the molecule as a function of the dihedral angle of this rotating bond. This helps identify the most stable conformation (the global minimum) and any other low-energy conformers. The planarity or twisting between the two aromatic rings is a key outcome of this analysis and is influenced by steric hindrance and electronic interactions between the rings. nih.gov In biaryl systems, ortho-substituents can create significant steric effects, often favoring non-planar conformations. nih.gov

Table 2: Representative Optimized Geometrical Parameters for Biaryl Indole Systems (Note: Data is illustrative, based on general findings for similar compounds.)

ParameterTypical Value
C2-C(pyridin-3-yl) Bond Length1.45 - 1.49 Å
Indole-Pyridine Dihedral Angle15° - 40°
C6-Cl Bond Length1.72 - 1.76 Å

This interactive table presents typical geometric parameters derived from DFT optimizations of related structures.

DFT calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental results to confirm the molecular structure. nih.gov Theoretical calculations of 1H and 13C NMR spectra for indole derivatives have shown good agreement with experimental data, aiding in the assignment of signals. mdpi.comjneonatalsurg.comresearchgate.net The chemical shifts are sensitive to the electronic environment of each nucleus, which is accurately described by DFT methods.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is a critical tool in drug discovery for predicting how a potential drug molecule might interact with its biological target.

For a compound like this compound, which contains a scaffold common in kinase inhibitors, molecular docking would be used to predict its binding mode within the ATP-binding site of a target kinase. jneonatalsurg.comnih.gov The simulation places the ligand in various positions and orientations within the receptor's active site and scores them based on a scoring function that estimates the binding affinity. The resulting top-ranked poses represent the most likely binding modes. These simulations can reveal how the molecule fits within the binding pocket and which of its functional groups are positioned to interact with key amino acid residues. mdpi.com

The stability of a ligand-receptor complex is determined by various non-covalent intermolecular interactions. Docking software can identify and visualize these interactions.

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen is a potential hydrogen bond acceptor. These interactions with amino acid residues in the receptor's active site (like the hinge region of a kinase) are often crucial for high binding affinity.

Hydrophobic Interactions: The aromatic rings of the indole and pyridine moieties can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

π-π Stacking: The flat, aromatic surfaces of the indole and pyridine rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the active site.

Studies on related indole derivatives binding to protein kinases frequently show the indole scaffold deeply embedded in the active site, participating in these critical interactions. The specific substitution pattern of this compound would modulate these interactions, influencing its binding affinity and selectivity for different protein targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. For a compound like this compound, MD simulations are crucial for understanding how it behaves in a biological system, such as when interacting with a protein target.

A primary application of MD simulations is to assess the stability of a ligand-protein complex. nih.gov After docking this compound into the active site of a potential protein target, a simulation can reveal whether the compound remains bound in a stable conformation. nih.govnih.gov Key metrics are used to evaluate this stability:

Root Mean Square Deviation (RMSD): This is a measure of the average distance between the atoms of the ligand (or protein) over the course of the simulation, compared to a reference structure. A stable RMSD for the ligand suggests it has found a favorable binding pose.

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues in the protein, providing insight into which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of a stable interaction.

Studies have shown that MD simulations can effectively discriminate between correct and incorrect binding poses, with native poses remaining stable in over 90% of simulations. nih.gov This filtering process is vital for prioritizing compounds for further experimental testing. nih.gov

Table 1: Illustrative MD Simulation Stability Metrics

MetricTypical Value for Stable ComplexInterpretation
Ligand RMSD< 2.5 ÅThe ligand maintains a consistent binding pose within the protein's active site.
Protein RMSFLow fluctuation in binding site residuesResidues critical for binding are stabilized by the ligand's presence.
Hydrogen Bonds> 2 persistent bondsStrong, specific interactions contribute to the stability of the complex.

This table is illustrative and actual values would be system-dependent.

MD simulations also allow for the analysis of conformational changes in both the ligand and the protein upon binding. nih.gov The flexibility of the this compound molecule, particularly the rotation around the bond connecting the indole and pyridine rings, can be crucial for its ability to adapt to the binding site of a target protein. Analysis of the simulation trajectory can reveal the most populated conformational states of the ligand and any induced-fit changes in the protein structure. nih.gov This information is invaluable for understanding the molecular basis of recognition and for designing derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comubbcluj.ro

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., IC50 values) is required. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms like random forest, are then used to build a model that can predict the activity of new, untested compounds. nih.govnih.gov The predictive power of a QSAR model is heavily dependent on the structural diversity of the training set. tandfonline.com Once validated, these models can be used to virtually screen libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.gov

A key outcome of QSAR studies is the identification of molecular descriptors that are most influential in determining biological activity. ubbcluj.ro These descriptors can be categorized as:

Topological: Describing the 2D connectivity of atoms (e.g., molecular weight, number of rotatable bonds). tandfonline.com

Electronic: Pertaining to the distribution of electrons (e.g., partial charges, dipole moment).

Hydrophobic: Related to the compound's solubility (e.g., LogP). tandfonline.com

Steric: Describing the three-dimensional shape of the molecule. tandfonline.com

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor TypeExampleRelevance to this compound
Electronic Hammett constant (σ)The chlorine atom at the 6-position influences the electron density of the indole ring system.
Topological Number of Aromatic RingsThe presence of both indole and pyridine rings contributes to potential π-π stacking interactions.
Hydrophobic LogPGoverns the compound's ability to cross cell membranes and interact with hydrophobic pockets in proteins.
Steric Molecular VolumeThe overall size and shape of the molecule dictate its fit within a binding site.

Computational Prediction of Molecular Targets and Pathways

Beyond analyzing interactions with a known target, computational methods can also be used to predict novel molecular targets for a compound. This process, often called "target fishing" or "reverse screening," is crucial for understanding a compound's mechanism of action, predicting potential off-target effects, and identifying opportunities for drug repositioning. nih.govnih.gov

Methods for target prediction are often based on the principle of chemical similarity, which states that structurally similar molecules are likely to bind to similar protein targets. nih.gov By comparing the structure of this compound to databases of compounds with known biological activities, it is possible to generate a list of probable protein targets. nih.gov Servers like SwissTargetPrediction utilize this approach. nih.gov Other methods use pharmacophore modeling, where the 3D arrangement of essential chemical features of the compound is used to screen for proteins with complementary binding sites. nih.gov

Molecular and Biochemical Investigations of 6 Chloro 2 Pyridin 3 Yl 1h Indole and Its Analogs

Enzyme Inhibition Studies (In Vitro)

The ability of 6-chloro-2-pyridin-3-yl-1H-indole and its structural relatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. In vitro studies have identified several key enzyme targets.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme that catalyzes the initial, rate-limiting step of tryptophan degradation and is a significant target in immunology and oncology. nih.gov While direct inhibition of IDO1 by this compound is not extensively documented in the provided sources, the indole (B1671886) nucleus itself is the core of IDO1's natural substrate, tryptophan, making indole derivatives prime candidates for inhibitor design. nih.gov

Research has successfully identified other enzyme targets for analogs of this compound:

Tyrosine Kinases (EGFR and VEGFR-2): Analogs featuring the 2-(pyridin-3-yl)-indole core have been identified as potential inhibitors of key tyrosine kinases involved in cancer progression. nih.gov Specifically, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) have been validated as targets. The compound (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA), a structural analog, showed inhibitory potential against both VEGFR2 and EGFR.

NADPH Oxidase 2 (NOX2): A family of inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine skeleton has shown promise in targeting NOX2. nih.govresearchgate.net The indoline (B122111) core is a saturated version of indole, and the 6-position substitution is analogous to the 6-chloro substitution, suggesting that this class of compounds, including the specific 6-chloro-indole variant, may have relevance in diseases driven by NOX2-mediated oxidative stress, such as neurodegenerative conditions. nih.gov

SARS-CoV-2 3CLpro: In the search for antiviral agents, indole chloropyridinyl ester derivatives were investigated as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication. nih.gov This demonstrates the versatility of the substituted indole scaffold in targeting a diverse range of enzymes.

The potency of enzyme inhibition is quantified using parameters such as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of an inhibitor needed to reduce an enzyme's activity by 50%. Studies on analogs of this compound have yielded specific IC₅₀ values against various targets.

New N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have demonstrated potent antiproliferative activity, with IC₅₀ values in the sub-micromolar range, often exceeding the potency of established multikinase inhibitors like gefitinib (B1684475) and sorafenib. nih.gov Similarly, indole chloropyridinyl ester derivatives showed significant inhibition of SARS-CoV-2 3CLpro. For instance, an analog with a 6-methyl indole moiety maintained potent antiviral activity (EC₅₀ = 3.1 μM), while the indoline derivative showed an IC₅₀ of 320 nM against the enzyme. nih.gov

The table below summarizes the inhibitory activities of selected analogs.

Compound Class/AnalogTarget(s)Activity MetricValueCell Line/System
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitrilePutative Kinase InhibitorIC₅₀Sub-micromolar (below gefitinib/sorafenib)HCT-116 colon cancer
(1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA)VEGFR2, EGFRIC₅₀285.99 µg/mlCalu-3 (lung cancer)
(1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA)VEGFR2, EGFR, Progesterone ReceptorIC₅₀491.26 µg/mlMCF-7 (breast cancer)
Indole chloropyridinyl ester analog (indoline)SARS-CoV-2 3CLproIC₅₀320 nMEnzyme Assay
Indole chloropyridinyl ester analog (6-methyl indole)SARS-CoV-2EC₅₀3.1 µMAntiviral Assay

Data sourced from references nih.govnih.gov.

Receptor Binding and Modulation Assays (In Vitro)

In addition to enzyme inhibition, the 2-pyridin-3-yl-1H-indole scaffold is a key pharmacophore for interacting with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmission.

Radioligand binding assays have been used to determine the affinity of these compounds for various receptors, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Research has shown that the pyridin-3-yl substituent plays a significant role in the binding affinity of these ligands to dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov

Analogs based on indazole and piperazine (B1678402) scaffolds, which also explore the importance of the pyridin-3-yl group, have been extensively profiled. nih.govresearchgate.net These studies provide a model for understanding how this compound might interact with these receptors. Furthermore, other studies have identified analogs with high affinity for the serotonin transporter (SERT), a key target for antidepressant medications. nih.gov

The following table presents binding affinity data for representative analogs at key neurotransmitter receptors.

Compound Class/AnalogTarget ReceptorBinding Affinity (Kᵢ, nM)
Indazole-piperazine analog with pyridin-3-yl groupDopamine D₂Varies (low nM range)
Indazole-piperazine analog with pyridin-3-yl groupSerotonin 5-HT₁ₐVaries (low nM range)
Indazole-piperazine analog with pyridin-3-yl groupSerotonin 5-HT₂ₐVaries (low nM range)
1,3,5-triazine-methylpiperazine derivativeSerotonin 5-HT₆11
1-(4-(7-azaindole)...)-3-(1H-indol-3-yl)pyrrolidine...Serotonin Transporter (SERT)9.2
1-(4-(7-azaindole)...)-3-(1H-indol-3-yl)pyrrolidine...Dopamine D₂51.0
1-(4-(7-azaindole)...)-3-(1H-indol-3-yl)pyrrolidine...Serotonin 5-HT₁ₐ128.0

Data sourced from references nih.govresearchgate.netnih.govresearchgate.net.

Beyond simply binding to a receptor, it is crucial to determine whether a compound activates (agonism) or blocks (antagonism) the receptor's function. Functional assays, such as those measuring downstream signaling molecules like cAMP, are used for this purpose. For the multi-target indazole-piperazine analogs, functional studies revealed a desirable profile for potential antipsychotic agents: they behave as antagonists at D₂ and 5-HT₂ₐ receptors while acting as agonists at the 5-HT₁ₐ receptor. nih.govresearchgate.net This specific functional profile is believed to contribute to both therapeutic efficacy and a reduction in side effects compared to older antipsychotics.

Compound ClassTarget ReceptorFunctional Activity
Indazole-piperazine analog with pyridin-3-yl groupDopamine D₂Antagonist
Indazole-piperazine analog with pyridin-3-yl groupSerotonin 5-HT₁ₐAgonist
Indazole-piperazine analog with pyridin-3-yl groupSerotonin 5-HT₂ₐAntagonist

Data sourced from references nih.govresearchgate.net.

Cellular Mechanism of Action Studies (In Vitro)

The effects of enzyme inhibition and receptor modulation by these compounds translate into specific cellular responses, which have been observed in various in vitro models.

Antiproliferative and Apoptotic Effects: In cancer cell lines, the kinase-inhibiting properties of 2-(pyridin-3-yl)-indole analogs lead to a potent antiproliferative effect. nih.gov Studies in HCT-116 colon cancer cells show that these compounds can inhibit tumor cell proliferation at micromolar or sub-micromolar concentrations. nih.gov This growth inhibition is linked to the induction of apoptosis (programmed cell death), which was confirmed by measuring the activity of effector caspases-3/7. nih.gov The inhibition of growth in cancer cell lines like Calu-3 and MCF-7 further corroborates the anticancer potential mediated by targets like EGFR and VEGFR2.

Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is a process largely driven by VEGFR-2. Analogs of this compound that inhibit VEGFR-2 have demonstrated significant anti-angiogenic properties. In vitro tube formation assays using endothelial cells (like EA.hy926) showed that these compounds effectively disrupt the formation of vessel-like structures, indicating a direct anti-angiogenic mechanism of action. nih.gov

Modulation of Oxidative Stress: Analogs designed to inhibit NOX2 have been shown to protect microglial cells from oxidative stress induced by amyloid-beta, the peptide implicated in Alzheimer's disease. nih.gov This suggests a potential neuroprotective role for this class of compounds by mitigating the damaging effects of reactive oxygen species in the brain. nih.govresearchgate.net

Investigation of Signaling Pathways Modulation (e.g., WNT pathway)

Current research has not yet fully elucidated the specific signaling pathways modulated by this compound. While the Wnt/β-catenin signaling pathway is a critical regulator of cell growth and differentiation and is often dysregulated in cancer, direct evidence linking this compound to this pathway is not presently available in the scientific literature. nih.gov The Wnt pathway's importance in cellular processes makes it a plausible area for future investigation regarding this compound and its analogs. nih.gov

Cellular Target Engagement and Localization

The precise cellular targets of this compound have not been definitively identified. However, research into related indole derivatives offers potential avenues for investigation. For instance, some indole-based compounds have been shown to interact with specific cellular components, but direct target engagement and subcellular localization studies for this compound are needed to understand its mechanism of action.

Impact on Cell Cycle and Apoptosis in Cell Lines (e.g., Methuosis Induction)

While specific studies on this compound are limited, extensive research on structurally related indole-based chalcones and other derivatives has identified a novel form of non-apoptotic cell death known as methuosis. nih.govexlibrisgroup.com This process is characterized by the rapid accumulation of large, fluid-filled cytoplasmic vacuoles that originate from macropinosomes. nih.gov

Unlike apoptosis, methuosis is a caspase-independent cell death pathway. nih.gov The formation of these vacuoles is a result of dysregulated macropinocytosis and endosomal trafficking, ultimately leading to metabolic failure and loss of plasma membrane integrity. nih.gov Studies on analogs like 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) have shown that this mode of cell death is effective in cancer cells that are resistant to traditional apoptosis-inducing therapies. nih.govexlibrisgroup.com

In some indolyl-pyridinyl-propenone analogs, treatment of cancer cell lines did not result in significant changes in cell cycle distribution prior to cell death, which is consistent with the characteristics of methuosis. researchgate.net However, other closely related derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, suggesting that minor structural modifications can shift the mechanism of action towards mitotic catastrophe. nih.gov For example, certain 2-substituted indolyl-pyridinyl-propenones were found to induce G2/M arrest, similar to the effects of known microtubule-disrupting agents. nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aryl-1H-indole derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies on various analogs have provided insights into the key determinants of their potency and selectivity.

Correlation of Structural Features with Biological Potency and Selectivity

The nature and position of substituents on both the indole and pyridine (B92270) rings are critical for the biological activity of this class of compounds. For instance, in a series of indole-based sigma receptor ligands, the replacement of a benzothiazolone core with an indole core maintained high affinity, indicating the importance of the indole scaffold. nih.gov

The table below summarizes the effects of various substitutions on the biological activity of indole analogs, based on findings from related compound series.

Compound Series Structural Variation Effect on Biological Activity Reference
Indolyl-Pyridinyl-PropenonesSubstitution at the 2- and 5-positions of the indole ringModulates activity between methuosis induction and microtubule disruption. nih.gov
Indole-based Sigma LigandsReplacement of piperazine with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineIncreased selectivity for sigma-2 receptors. nih.gov
Indole-Aryl-AmidesIntroduction of a (4-aminophenyl)acetyl groupConferred activity against MCF7 and PC3 cancer cell lines. nih.gov
Indole/1,2,4-Triazole (B32235) HybridsPresence of quinaldine, pyridine, and indole moietiesEssential for cytotoxic activity. nih.gov

Influence of Halogen Substituents on Activity

Halogen substituents, particularly chlorine, play a significant role in modulating the biological activity of indole derivatives. The introduction of a chlorine atom can influence a molecule's lipophilicity, electronic properties, and ability to form non-bonding interactions with biological targets. researchgate.net In some cases, the presence of chlorine is crucial for significant biological activity. eurochlor.org

The position of the halogen substituent is also critical. For example, in the pesticide DDT and its analogs, the two chlorine atoms must be in the 4,4'-positions for the compound to be active as an insecticide. eurochlor.org In a series of indole derivatives, fluorine-substituted compounds were found to be more potent than their chlorine-substituted counterparts. researchgate.net The presence of a chlorine atom can also prevent metabolic hydroxylation at the site of substitution, thereby increasing the compound's metabolic stability. researchgate.net Furthermore, an iodine-indole complex has been suggested to be important for the induction of methuosis. researchgate.net

The table below illustrates the impact of halogen substituents on the activity of related indole compounds.

Compound/Series Halogen Substituent Observed Effect Reference
Indole DerivativesFluorine vs. ChlorineFluorine-substituted derivatives were more potent. researchgate.net
General Biologically Active MoleculesChlorineCan increase lipophilicity and prevent metabolic hydroxylation. researchgate.net
Iodo-indolesIodineImplicated in the induction of methuosis. researchgate.net
Dichlorophenyl-based Indole-Triazole3,4-dichlorophenyl groupShowed excellent anti-cancer efficacy. nih.gov

Role of Indole and Pyridine Nitrogen Atoms in Binding

The nitrogen atoms within the indole and pyridine rings are key to the biological activity of these compounds, primarily through their ability to participate in hydrogen bonding and other intermolecular interactions. nih.gov The indole N-H group is often a critical hydrogen bond donor. In a series of indolylglyoxylamides, the replacement of the indole N-H with N-CH3 resulted in a significant loss of affinity for the benzodiazepine (B76468) receptor, highlighting the importance of this hydrogen bond donation. nih.gov

Pharmacological Profile in Cell-Based and Biochemical Models (In Vitro)

The in vitro pharmacological assessment of this compound and its structural analogs has revealed a spectrum of biological activities. These investigations in cell-based and biochemical assays are crucial for identifying the therapeutic potential of this class of compounds. The following sections detail the research findings concerning their antiproliferative, antimicrobial, antiparasitic, and other targeted biological activities.

Antiproliferative Activity in Cancer Cell Lines

Analogs of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. The core indole structure is a common motif in many compounds with demonstrated cytotoxic effects against various cancer cell lines.

Research into novel indole derivatives has shown significant antiproliferative action. For instance, a series of indole Mannich base derivatives was tested for cytotoxic activity, with compound 1c (an indole ring fused to a hydroxyl benzaldehyde) showing high activity against HepG2, MCF-7, and HeLa cancer cell lines. frontiersin.org This was attributed to the electron-releasing hydroxyl group on the phenyl ring attached to the indole skeleton. frontiersin.org However, these specific derivatives did not significantly affect the growth of normal human embryonic kidney (HEK-293), lung (MRC5), or liver (LO2) cells. frontiersin.org

In another study, indole–1,2,4-triazole-based S-alkylated N-aryl acetamides were synthesized and screened against the HepG-2 liver cancer cell line. nih.gov Compound 8b , which features a 3,4-dichloro substitution on the anilide ring, displayed the most potent cytotoxic effect, comparable to the standard drug doxorubicin. nih.gov Other analogs with different substitutions, such as compound 8f (ortho-fluoro group) and 8a (di-methyl groups), also showed promising cytotoxic potential. nih.gov

Furthermore, derivatives of pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione have been synthesized and evaluated against a panel of human tumor cell lines. nih.gov Notably, most of these derivatives exhibited a more potent cytotoxic effect against the SK-OV-3 (human ovarian) cancer cell line than the standard drug etoposide. nih.gov One compound, 3-ethoxycarbonyl-3-methyl-N-(4-aminophenyl)-2,3-dihydro-benz[f]indole-2,4,9-trione (10h) , showed superior activity against all tested tumor cell lines and was particularly more effective against SK-OV-3 than doxorubicin. nih.gov

Additionally, new 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives have been evaluated for their antiproliferative activity. mdpi.com Compound 5h demonstrated significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells. mdpi.com

Table 1: Antiproliferative Activity of Selected Indole Analogs

Compound/Analog ClassSpecific CompoundCancer Cell LineObserved Activity (IC50 / % Inhibition)Reference
Indole Mannich BaseCompound 1cHepG2 (Liver)LC50 - 0.9 µM frontiersin.org
Indole Mannich BaseCompound 1cMCF-7 (Breast)LC50 - 0.55 µM frontiersin.org
Indole Mannich BaseCompound 1cHeLa (Cervical)LC50 - 0.50 µM frontiersin.org
Indole-Triazole AcetamideCompound 8b (3,4-dichloro)HepG2 (Liver)Cell Viability: 10.99 ± 0.59% at 100 µg/mL nih.gov
Indole-Triazole AcetamideCompound 8f (ortho-fluoro)HepG2 (Liver)IC50: 55.40 µg/mL nih.gov
Benz[f]indole-trioneCompound 10hSK-OV-3 (Ovarian)Higher activity than doxorubicin nih.gov
Benz[f]indole-trioneCompound 10hA459, SK-MEL-2, XF498, HCT 15Greater activity than etoposide nih.gov
3-Amino-6-chloro-benzodithiazineCompound 5hOVCAR-3 (Ovarian)10% cancer cell death mdpi.com
3-Amino-6-chloro-benzodithiazineCompound 5hMDA-MB-468 (Breast)47% cancer cell death mdpi.com

Antimicrobial and Antifungal Evaluations

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Indole derivatives, including analogs of this compound, have been investigated for their activity against a range of bacteria and fungi.

Studies on new indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) moieties have shown promising results. nih.gov Specifically, an indole-triazole derivative, compound 3d , demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) value superior to the standard drug ciprofloxacin. nih.gov Several other compounds in the series also showed MIC values equivalent to ciprofloxacin, particularly those with a m-chlorophenyl substituent, highlighting the importance of this feature for activity. nih.gov The study concluded that compound 3d holds significant promise as a lead for novel antibacterial and antifungal agents. nih.gov

Another study focused on synthesizing 1,2,4-triazole derivatives containing a 6-chloropyridin-3-yl methyl moiety, a structure closely related to the target compound. researchgate.net While the synthesis of various derivatives was detailed, the screening for antibacterial activities was mentioned for some of the newly synthesized compounds. researchgate.net Similarly, compounds derived from 6-chloropyridazin-3(2H)-thione were synthesized and tested for antimicrobial activity, with some showing a strong response against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

Furthermore, a study on mutually isomeric pyrimidines linked to a 3-nitro-1,2,4-triazole (B13798) unit showed that these compounds were inactive against Mycobacterium tuberculosis but did inhibit the growth of all ESKAPE pathogens, with the exception of P. aeruginosa. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected Indole and Related Heterocyclic Analogs

Compound/Analog ClassSpecific CompoundMicroorganismObserved Activity (MIC)Reference
Indole-ThiadiazoleCompound 2cMRSA3.125 µg/mL nih.gov
Indole-TriazoleCompound 3dMRSA3.125 µg/mL nih.gov
Indole Derivatives with m-chlorophenyl groupCompounds 1h, 2h, 3hMRSA6.25 µg/mL nih.gov
Indole-TriazoleCompound 3dFungiBroad spectrum activity (MIC: 3.125-50 µg/mL) nih.gov
Pyridazino[6,1-b]quinazolin-10-onesNot specifiedGram-positive/negative bacteria, FungiHigh response reported for some compounds researchgate.net

Antiparasitic Activity in Cell Models

The search for new treatments for parasitic diseases has led to the exploration of various heterocyclic compounds. While specific data on this compound is scarce, studies on related structures provide insight into their potential antiparasitic properties.

A study on novel 3-chloro-6-nitro-1H-indazole derivatives reported their in vitro antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major. nih.gov The inhibitory potency was found to be species-dependent. Several derivatives exhibited moderate to strong activity against L. infantum. nih.gov The most promising results were observed with compounds containing a triazole ring, suggesting that this moiety enhances the antileishmanial action. nih.gov Specifically, compound 13 was highlighted as a promising inhibitor of L. major growth. nih.gov The study suggests that the interaction between the core indazole structure and the triazole side chain is crucial for the observed biological activity. nih.gov

Table 3: Antileishmanial Activity of Indazole Analogs

Compound/Analog ClassSpecific CompoundParasite SpeciesObserved ActivityReference
3-chloro-6-nitro-1H-indazole derivativeCompound 13Leishmania majorPromising growth inhibitor nih.gov
3-chloro-6-nitro-1H-indazole derivativesCompounds 4, 5, 7, 10–13Leishmania infantumStrong to moderate activity nih.gov
3-chloro-6-nitro-1H-indazole derivativesCompounds 11, 13Leishmania tropicaActive nih.gov

Other Targeted Biological Activities (e.g., Antioxidant, Neurobiological Modulators)

Investigations into other potential biological activities of this compound and its analogs are less extensive. One study on 6-chloropurine (B14466) nucleoside derivatives noted that they could efficiently inhibit the activity of topoisomerase-II, a crucial enzyme in DNA replication and a target for cancer therapy. researchgate.net However, specific studies focusing on the antioxidant or neurobiological modulating properties of this compound itself are not prominently available in the reviewed literature. Further research is required to explore these and other potential therapeutic applications for this class of compounds.

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Indole-Pyridine Hybrids

The synthesis of indole-pyridine hybrids is an active area of research, with a growing emphasis on developing methods that are not only efficient but also environmentally friendly. Traditional methods for creating these complex molecules can sometimes be lengthy and may use harsh chemicals. To address this, chemists are exploring new strategies.

One promising approach is the use of one-pot multicomponent reactions. tandfonline.comekb.eg These reactions allow for the synthesis of complex molecules like indole-pyridine carbonitriles in a single step from simple starting materials, which reduces waste and saves time. tandfonline.com For instance, a series of indole (B1671886)pyridine (B92270) carbonitrile derivatives were synthesized using a one-pot multicomponent reaction, demonstrating the efficiency of this approach. tandfonline.com Similarly, an efficient one-pot multistep synthetic method was used to create novel indole-pyrimidine hybrids. nih.gov

Another key trend is the adoption of "green" chemistry principles. This includes the use of less hazardous solvents and reagents, and developing catalytic systems that can be reused. For example, researchers have developed a green and regioselective approach for the synthesis of 3-substituted indole based 1,2-dihydropyridine derivatives using indium triflate as a catalyst in ethanol, a more environmentally benign solvent. nih.gov The photocatalytic conversion of indoline (B122111) to indole using a Ni(II)-tetra(4-bromo-2,6-difluorophenyl) porphyrin catalyst under blue light also highlights a move towards more sustainable, light-driven reactions. acs.org

These advancements are crucial for making the production of compounds like 6-chloro-2-pyridin-3-yl-1H-indole more scalable and sustainable for potential future applications.

In-depth Exploration of Undiscovered Molecular Targets and Biological Pathways

While indole-pyridine hybrids have shown promise against known biological targets, a significant area of future research lies in identifying new molecular targets and understanding their effects on various biological pathways. The indole scaffold is considered a "privileged" structure in medicinal chemistry because it can interact with a wide range of biological targets. nih.govresearchgate.net

For example, indole derivatives have been investigated for their potential to inhibit enzymes like CYP17A1, which is involved in prostate cancer, and as potential treatments for diabetes by inhibiting α-glucosidase and α-amylase. tandfonline.comnih.gov Indole-pyrimidine hybrids have also been evaluated for their ability to inhibit tubulin polymerization, a key process in cell division, making them potential anticancer agents. nih.govnih.gov

The future of this research will involve screening compounds like this compound against a broader range of biological targets to uncover new therapeutic possibilities. This could include exploring their potential as antiviral agents, for instance by targeting the main protease of viruses like SARS-CoV-2, or their role in neurodegenerative diseases by targeting proteins like γ-secretase. nih.govresearchgate.net Understanding how these compounds interact with different biological pathways will be crucial for developing them into effective therapies for a variety of diseases.

Advancements in In Silico Screening and Design for Derivatization

Computational methods, or in silico screening, are becoming increasingly important in drug discovery. These techniques allow researchers to predict how a molecule like this compound might interact with a biological target without having to synthesize and test it in a lab first. This can save a significant amount of time and resources.

Molecular docking is a key in silico technique that predicts the preferred orientation of a molecule when bound to a target protein. This information can help researchers understand the basis of a compound's activity and design more potent derivatives. For example, molecular docking studies have been used to understand the binding of indole-pyridine hybrids to enzymes like CYP17A1 and to interpret the inhibitory activities of indole–pyridine carbonitriles against enzymes involved in diabetes. tandfonline.comnih.gov

Future advancements in this area will likely involve the use of more sophisticated computational models to predict not just binding affinity, but also other important drug-like properties. This will allow for a more rational design of new derivatives of this compound with improved activity and fewer side effects.

Strategic Design and Synthesis of Multi-Target Directed Ligands

Many complex diseases, such as cancer and Alzheimer's disease, involve multiple biological targets. A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with two or more targets simultaneously. nih.gov The indole-pyridine scaffold is well-suited for the design of MTDLs due to its ability to interact with a variety of biological targets. nih.gov

For example, researchers have designed and synthesized new pyrimidine (B1678525) and pyridine derivatives that act as multi-target cholinesterase inhibitors for potential use in Alzheimer's disease. acs.orgresearchgate.net These compounds are designed to interact with both acetylcholinesterase and butyrylcholinesterase, two enzymes involved in the breakdown of the neurotransmitter acetylcholine. acs.orgresearchgate.net Similarly, naturally inspired MTDLs have been synthesized from piperine (B192125) for the management of Alzheimer's disease, targeting cholinesterases, BACE1, and Aβ aggregation. nih.gov

The strategic design of MTDLs based on the this compound scaffold could lead to more effective treatments for complex diseases by addressing multiple aspects of the disease at once.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery. ijettjournal.orgmdpi.com These technologies can analyze vast amounts of chemical and biological data to identify new drug candidates, predict their properties, and optimize their structures. nih.govfnasjournals.com

In the context of indole-pyridine hybrids, AI and ML can be used to:

Identify new hits: Machine learning models can be trained on existing data to screen large compound libraries and identify new indole-pyridine derivatives with a high probability of being active against a specific target. nih.gov

Predict bioactivity: AI algorithms can predict the biological activity of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. fnasjournals.com

Generative models for novel drug design: AI can be used to design entirely new molecules with desired properties, potentially leading to the discovery of novel indole-pyridine hybrids with enhanced efficacy.

The integration of AI and ML into the discovery and development of compounds like this compound will undoubtedly accelerate the pace of research and increase the chances of bringing new and effective therapies to patients.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-pyridin-3-yl-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cross-coupling to introduce the pyridinyl group at the indole’s 2-position. Iodination or chlorination reagents (e.g., N-chlorosuccinimide) can introduce the chlorine substituent at position 6 . Reaction optimization should focus on solvent selection (e.g., dichloromethane or acetonitrile), temperature control, and catalytic systems (e.g., iodine for regioselective halogenation) to improve yields and purity .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions and aromatic proton coupling patterns .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and torsion angles .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow protocols for indole derivatives:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in a cool, dry environment away from oxidizers. First-aid measures include rinsing eyes/skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during characterization (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Cross-Validation : Replicate experiments under controlled conditions (e.g., solvent, temperature) to rule out artifacts.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational isomers.
  • Alternative Techniques : Use 2D NMR (COSY, NOESY) or X-ray crystallography to resolve ambiguities .

Q. What strategies optimize crystallographic refinement for this compound when dealing with twinned or low-resolution data?

  • Methodological Answer :

  • SHELXL Tweaks : Employ the TWIN/BASF commands to model twinning and refine scale factors.
  • High-Resolution Data : Prioritize synchrotron sources to improve data quality.
  • Restraints : Apply geometric restraints for bond lengths/angles based on similar indole derivatives to stabilize refinement .

Q. How can researchers design experiments to probe the biological activity of this compound, particularly its interaction with enzyme targets?

  • Methodological Answer :

  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases).
  • Enzyme Assays : Perform in vitro inhibition assays (e.g., fluorescence-based) with positive/negative controls.
  • SAR Analysis : Synthesize analogs (e.g., varying substituents on pyridine/indole) to establish structure-activity relationships .

Q. What analytical approaches resolve challenges in quantifying trace impurities in synthesized this compound batches?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase chromatography with MS detection to identify impurities (e.g., dehalogenated byproducts).
  • Calibration Standards : Prepare internal standards (e.g., deuterated analogs) for precise quantification.
  • Limit Tests : Follow ICH guidelines for validation (linearity, LOD/LOQ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.